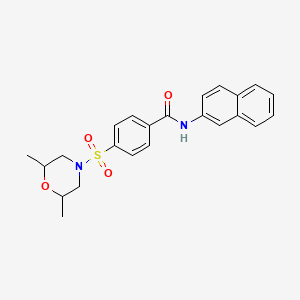

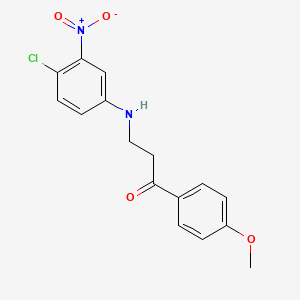

![molecular formula C18H15ClN6O2 B2529161 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034532-00-6](/img/structure/B2529161.png)

2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl rings, oxadiazole, and triazolo[4,3-a]pyridin are present in the compounds discussed across the papers, suggesting a relevance to the fields of anticancer and antihistaminic research.

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives are synthesized . These methods typically include the stepwise construction of the molecule using various chemical reactions, which are carefully characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . The synthesis process is crucial for ensuring the purity and correct structure of the target compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods. For instance, the orientation of chlorophenyl rings in relation to other structural motifs, such as thiazole rings, has been determined, as seen in the third paper, where the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This kind of structural information is vital for understanding the potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural analysis and biological activity data. For example, the antihistaminic activity of a synthesized compound in the second paper suggests that the physical properties allow for sufficient bioavailability to exert a pharmacological effect . The intermolecular interactions, such as C-H...O interactions leading to the formation of chains in the crystal lattice, also provide insight into the compound's solid-state properties .

Scientific Research Applications

Synthesis and Biological Assessment

A significant body of work focuses on the synthesis and biological assessment of compounds bearing structural resemblance to 2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. For instance, the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides was explored to develop a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, driven by their varied and interesting biological properties (Karpina et al., 2019).

Corrosion Inhibition

Research extends into the synthesis of acetamide derivatives for corrosion inhibition. Specifically, 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested as corrosion inhibitors in acidic and oil mediums, demonstrating significant prevention efficiencies (Yıldırım & Cetin, 2008).

Antimicrobial and Anti-inflammatory Activities

Novel quinazolinone derivatives with structures akin to the compound of interest were synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing potential medicinal applications (Farag et al., 2012).

Antihistaminic Activity

The design and synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, related to the compound , were conducted to explore their H1-antihistaminic activity, identifying several compounds with significant activity and low sedative properties, hinting at therapeutic potentials (Gobinath, Subramanian, & Alagarsamy, 2015).

Mechanism of Action

Target of Action

It’s common for compounds with similar structures to interact with various enzymes, receptors, or dna .

Mode of Action

One of the search results suggests that similar compounds can intercalate dna . This means the compound could insert itself between the base pairs in the DNA helix, disrupting the normal biological processes.

Biochemical Pathways

Dna intercalation can affect a variety of biochemical pathways, including dna replication and transcription, which can lead to cell death .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If the compound does indeed intercalate dna, it could lead to disruptions in critical cellular processes such as dna replication and transcription, potentially leading to cell death .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact a compound’s stability and efficacy .

properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c1-11-21-18(27-24-11)13-6-4-8-25-15(22-23-17(13)25)10-20-16(26)9-12-5-2-3-7-14(12)19/h2-8H,9-10H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUSZRWERFLRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

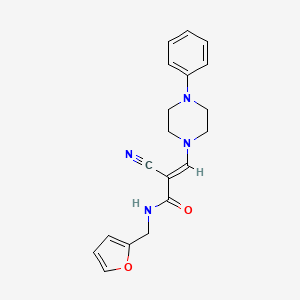

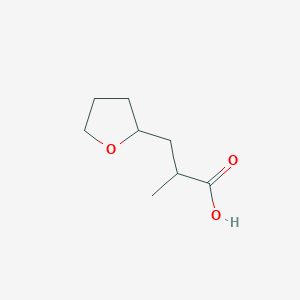

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)

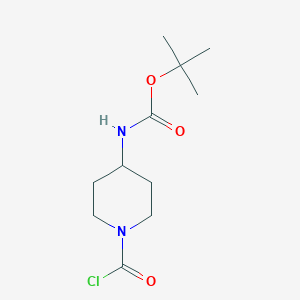

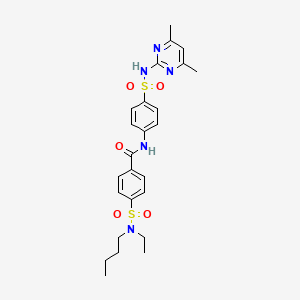

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

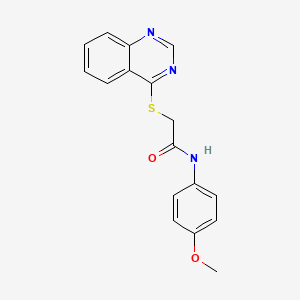

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2529100.png)